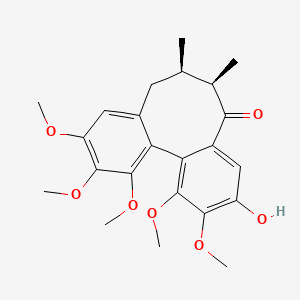
Lingdolinurad
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lingdolinurad is a small molecule drug that acts as a urate transporter inhibitor, specifically targeting the human urate transporter 1 (hURAT1). It is primarily used for research in hyperuricemia and gout . The compound has shown promise in lowering uric acid levels, making it a potential therapeutic agent for conditions associated with elevated uric acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lingdolinurad involves the preparation of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the compound is produced and supplied by various chemical companies for research purposes .
化学反応の分析
Types of Reactions
Lingdolinurad undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Lingdolinurad has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study urate transporter inhibition and related chemical reactions.
Biology: Investigated for its effects on urate transport and metabolism in biological systems.
Medicine: Explored as a potential therapeutic agent for hyperuricemia and gout.
Industry: Utilized in the development of new drugs targeting urate transporters and related pathways.
作用機序
Lingdolinurad exerts its effects by inhibiting the human urate transporter 1 (hURAT1), which is responsible for the reabsorption of uric acid in the kidneys . By inhibiting this transporter, this compound reduces the reabsorption of uric acid, leading to increased excretion and lower serum uric acid levels . This mechanism makes it a promising candidate for the treatment of hyperuricemia and gout .
類似化合物との比較
Similar Compounds
Lesinurad: Another urate transporter inhibitor used for the treatment of gout.
Epaminurad: A selective inhibitor of urate transport with partial inhibition of organic anion transporters.
Verinurad: A potent and selective inhibitor of urate transporter 1, used for hyperuricemia and gout.
Uniqueness of Lingdolinurad
This compound is unique due to its specific targeting of hURAT1 and its potential for use in both in vitro and in vivo studies of hyperuricemia . Its distinct chemical structure and mechanism of action differentiate it from other urate transporter inhibitors, making it a valuable tool for scientific research and potential therapeutic applications .
特性
CAS番号 |
2088176-96-7 |
|---|---|
分子式 |
C17H12BrN3O2 |
分子量 |
370.2 g/mol |
IUPAC名 |
3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C17H12BrN3O2/c1-2-13-15(21-6-4-3-5-14(21)20-13)17(23)10-7-11(9-19)16(22)12(18)8-10/h3-8,22H,2H2,1H3 |
InChIキー |
RQGCKMOCOOAGEG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)C3=CC(=C(C(=C3)Br)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




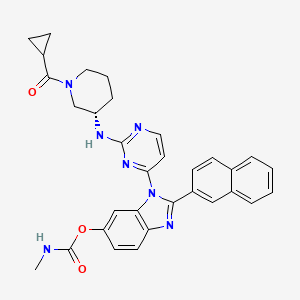
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
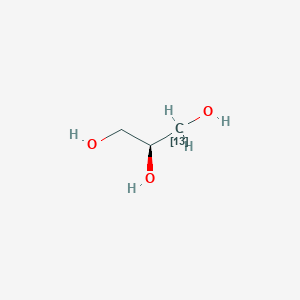
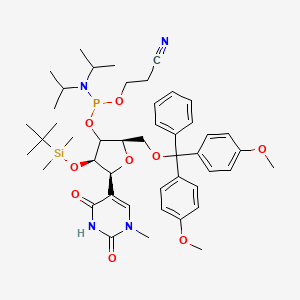

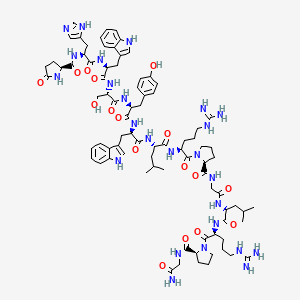
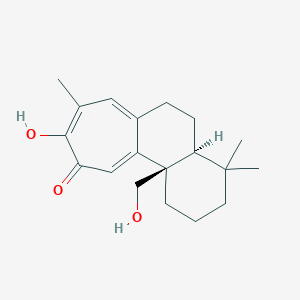
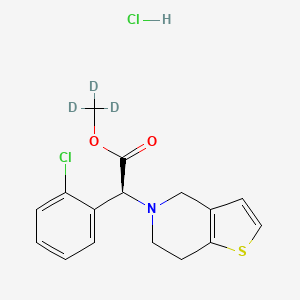
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
